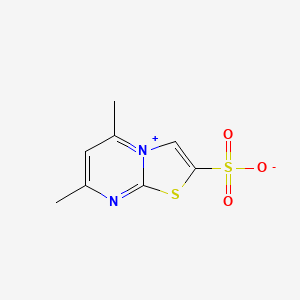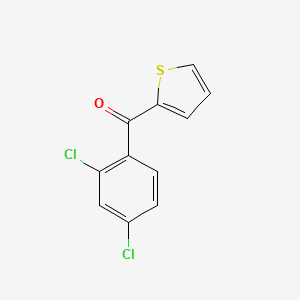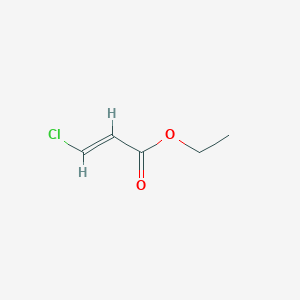
Ethyl (E)-3-chloroacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from ethyl alcohol and 3-chloroacrylic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-chloroacrylate can be synthesized through the esterification of 3-chloroacrylic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more sustainable and cost-effective.
化学反应分析
Types of Reactions
Ethyl (E)-3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroacrylic acid and ethanol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acrylates, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloroacrylic acid and ethanol.
Polymerization: The major products are polymers with varying molecular weights and properties.
科学研究应用
Ethyl (E)-3-chloroacrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: The compound is used in the development of advanced materials with specific properties for industrial applications.
作用机制
The mechanism of action of ethyl (E)-3-chloroacrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted acrylates. Additionally, the ester group can participate in polymerization reactions, resulting in the formation of polymers with unique properties.
相似化合物的比较
Similar Compounds
Methyl (E)-3-chloroacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (E)-2-chloroacrylate: Similar in structure but with the chlorine atom at a different position.
Ethyl (E)-3-bromoacrylate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific reactivity and the position of the chlorine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form polymers with unique properties sets it apart from other similar compounds.
属性
CAS 编号 |
16491-00-2 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC 名称 |
ethyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
InChI 键 |
OKMYNYPNNCRXCE-ONEGZZNKSA-N |
手性 SMILES |
CCOC(=O)/C=C/Cl |
规范 SMILES |
CCOC(=O)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


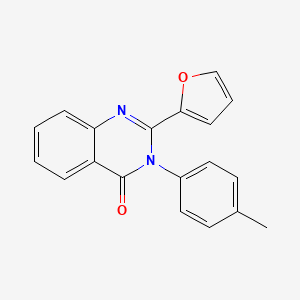
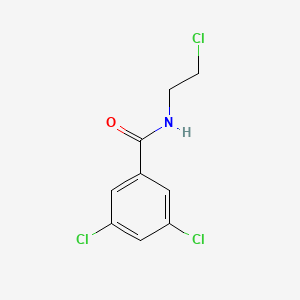
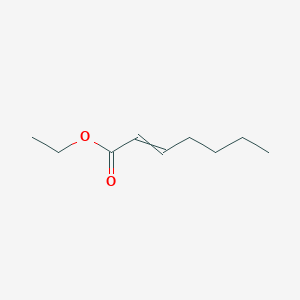
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
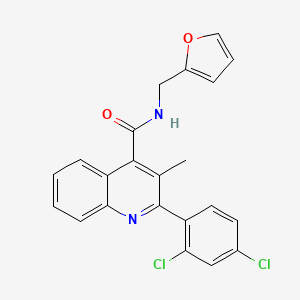
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
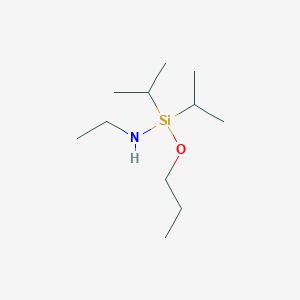
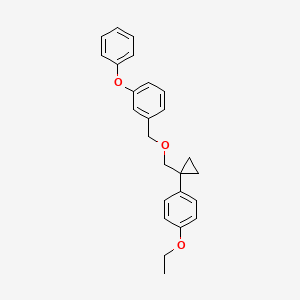
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
